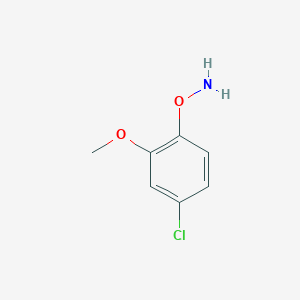![molecular formula C11H16Si B13704698 Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane](/img/structure/B13704698.png)
Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[420]octa-1,3,5-trien-3-yltrimethylsilane is a silicon-containing organic compound that features a bicyclic structure with a trimethylsilyl group attached to the triene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane can be synthesized through a multi-step process starting from benzocyclobutene and (2-bromo-vinyl)-benzene. The synthesis involves the following steps:
Grignard Reaction: Benzocyclobutene is reacted with a Grignard reagent derived from (2-bromo-vinyl)-benzene to form an intermediate.
Hydrosilylation: The intermediate is then subjected to hydrosilylation using trimethylsilane in the presence of a catalyst to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogens, organometallic reagents, typically under inert atmosphere to prevent unwanted side reactions.
Major Products Formed:
Oxidation: Silanol or siloxane derivatives.
Reduction: Reduced bicyclic compounds.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers. It is also employed in the development of new materials with unique properties.
Biology: Potential use in the study of silicon-based biochemistry and the development of silicon-containing biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Wirkmechanismus
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the reactive triene ring. The compound can undergo polymerization, crosslinking, and functionalization reactions, which are facilitated by the silicon atom’s ability to form stable bonds with carbon and other elements. These reactions often involve the formation of reactive intermediates such as o-xylylenes, which can further react with alkenes or other functional groups .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[4.2.0]octa-1,3,5-triene: A structurally similar compound without the trimethylsilyl group.
Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanol: Contains a hydroxyl group instead of the trimethylsilyl group.
7-Bromobicyclo[4.2.0]octa-1,3,5-triene: Features a bromine atom in place of the trimethylsilyl group.
Uniqueness: Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased hydrophobicity and the ability to participate in silicon-based reactions. This makes it particularly valuable in the synthesis of silicon-containing polymers and materials with enhanced mechanical and dielectric properties .
Eigenschaften
Molekularformel |
C11H16Si |
|---|---|
Molekulargewicht |
176.33 g/mol |
IUPAC-Name |
3-bicyclo[4.2.0]octa-1(6),2,4-trienyl(trimethyl)silane |
InChI |
InChI=1S/C11H16Si/c1-12(2,3)11-7-6-9-4-5-10(9)8-11/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
MWKCBGSBCLDQQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC2=C(CC2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6-Bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine-2-carboxylate](/img/structure/B13704620.png)
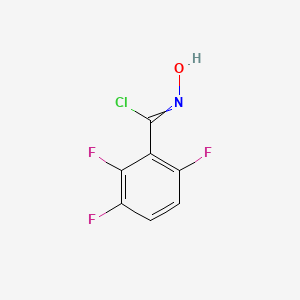
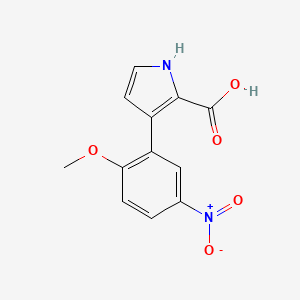

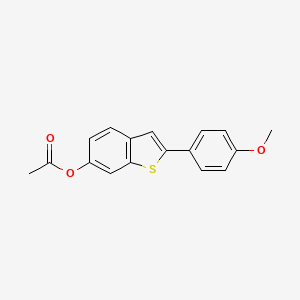
![Methyl 8-[(4-Aminophenyl)amino]-8-oxooctanoate](/img/structure/B13704651.png)
![4-[4-(Benzyloxy)-3-chlorophenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13704654.png)

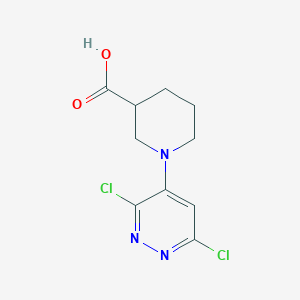
![8-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13704664.png)

![[3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol](/img/structure/B13704677.png)
